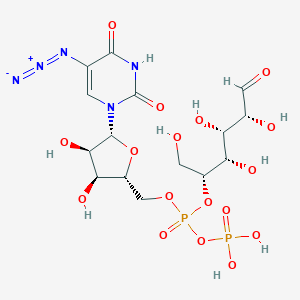

5-Azidouridine diphosphate glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azidouridine diphosphate glucose (5-Az-UDP-Glc) is a modified nucleotide analog that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. This compound is widely used as a tool for studying the mechanism of action of enzymes involved in RNA biosynthesis and for developing novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-Azidouridine diphosphate glucose involves its incorporation into RNA molecules during transcription. This modified nucleotide analog can be recognized and incorporated by RNA polymerases, leading to the production of RNA molecules containing 5-Az-uridine residues. The presence of 5-Az-uridine residues in RNA molecules can affect their stability, structure, and function, leading to altered gene expression and cellular processes.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5-Azidouridine diphosphate glucose depend on its concentration, the duration of exposure, and the specific cellular context. At low concentrations, 5-Azidouridine diphosphate glucose can be incorporated into RNA molecules without significant effects on RNA stability or function. However, at higher concentrations, 5-Azidouridine diphosphate glucose can affect RNA stability, leading to the degradation of RNA molecules containing 5-Az-uridine residues. Additionally, 5-Azidouridine diphosphate glucose can affect RNA structure and function, leading to altered gene expression and cellular processes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-Azidouridine diphosphate glucose in lab experiments include its ability to selectively label RNA molecules containing 5-Az-uridine residues, its compatibility with various RNA analysis techniques, and its potential applications in the development of novel therapeutic agents. However, the limitations of using 5-Azidouridine diphosphate glucose include its potential toxicity at high concentrations, its potential effects on RNA stability and function, and the need for careful optimization of experimental conditions to achieve specific labeling and analysis of RNA molecules.

Orientations Futures

The future directions of 5-Azidouridine diphosphate glucose research include the development of new methods for synthesizing and using this compound, the exploration of its potential applications in various fields, such as epigenetics and gene therapy, and the investigation of its potential toxicity and safety in vivo. Additionally, future research should focus on understanding the molecular mechanisms underlying the effects of 5-Azidouridine diphosphate glucose on RNA stability, structure, and function, and on developing new tools and techniques for analyzing RNA molecules containing 5-Az-uridine residues.

Méthodes De Synthèse

The synthesis of 5-Azidouridine diphosphate glucose involves the modification of uridine diphosphate glucose (UDP-Glc) by replacing the 5-carbon of the uracil moiety with an azide group. The synthesis can be achieved by using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of uridine with sodium azide and subsequent conversion to UDP-Glc by enzymatic reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as uridine phosphorylase and glucose-1-phosphate uridylyltransferase, to catalyze the conversion of uridine and glucose-1-phosphate to UDP-Glc, followed by the modification of the uracil moiety with an azide group using an azide-transferase enzyme.

Applications De Recherche Scientifique

5-Azidouridine diphosphate glucose has numerous applications in scientific research, including the study of RNA biosynthesis, RNA editing, and RNA-protein interactions. This compound is used as a tool for studying the mechanism of action of enzymes involved in RNA biosynthesis, such as RNA polymerases and RNA ligases. It is also used for analyzing RNA editing events, such as adenosine-to-inosine editing, and for studying RNA-protein interactions, such as RNA splicing and translation initiation. Additionally, 5-Azidouridine diphosphate glucose has potential applications in the development of novel therapeutic agents, such as antiviral drugs.

Propriétés

Numéro CAS |

122060-70-2 |

|---|---|

Nom du produit |

5-Azidouridine diphosphate glucose |

Formule moléculaire |

C15H23N5O17P2 |

Poids moléculaire |

607.31 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl] phosphate |

InChI |

InChI=1S/C15H23N5O17P2/c16-19-18-5-1-20(15(29)17-13(5)28)14-12(27)11(26)8(35-14)4-34-39(33,37-38(30,31)32)36-7(3-22)10(25)9(24)6(23)2-21/h1-2,6-12,14,22-27H,3-4H2,(H,17,28,29)(H2,30,31,32)/t6-,7+,8+,9+,10+,11+,12+,14+,39?/m0/s1 |

Clé InChI |

RXHMROGEZFBUNY-KIIVQMBSSA-N |

SMILES isomérique |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

SMILES canonique |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

Synonymes |

5-azido-UDP-glucose 5-azidouridine 5'-diphosphoglucose 5-azidouridine diphosphate glucose |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)

![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)